molecular formula C12H11NO2S B2507828 3-Phenylbenzenesulfonamide CAS No. 91569-33-4

3-Phenylbenzenesulfonamide

Cat. No. B2507828
Key on ui cas rn: 91569-33-4
M. Wt: 233.29
InChI Key: YRLSCCZSKWRLSP-UHFFFAOYSA-N
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Patent
US07479502B2

Procedure details

Proceeding as in Reference 21, but substituting 5-formyl-6-methoxy-biphenyl-3-sulfonamide and 3-phenyl-propanoyl chloride, gave 5-formyl-6-methoxy-N-3-phenyl-propanoyl)-biphenyl-3-sulfonamide.
Name
5-formyl-6-methoxy-biphenyl-3-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:4]=[C:5]([S:17]([NH2:20])(=[O:19])=[O:18])[CH:6]=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8]=1OC)=O.C1(CCC(Cl)=O)C=CC=CC=1>>[C:7]1([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:8]=[CH:3][CH:4]=[C:5]([S:17]([NH2:20])(=[O:18])=[O:19])[CH:6]=1

Inputs

Step One
Name
5-formyl-6-methoxy-biphenyl-3-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C=C(C1OC)C1=CC=CC=C1)S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)S(=O)(=O)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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